METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE
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Overview
Description
METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps. One common approach includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling Reactions: The pyrrolidine derivative is then coupled with a benzoate ester through reactions such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group are key functional moieties that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: A simpler analog with a pyrrolidine ring and a methyl group.
Pyrrolidine, 1-methyl-: Another analog with a methyl group on the nitrogen atom of the pyrrolidine ring.
Pyrrolidine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-4,4-diphenyl-: A more complex analog with additional phenyl groups.
Uniqueness
METHYL 2-{2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-15-13-16(30(26,27)23-11-5-6-12-23)9-10-19(15)29-14-20(24)22-18-8-4-3-7-17(18)21(25)28-2/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLJXCBXOTXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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